2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- typically involves the phosphorylation of geraniol. One common method is the reaction of geraniol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve similar phosphorylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate ester back to the alcohol form.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Geranial (citral) or geranic acid.
Reduction: Geraniol.
Substitution: Various substituted geranyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flavors and fragrances, as well as in the formulation of cosmetic products.
Mechanism of Action
The mechanism of action of 2,6-octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- involves its interaction with biological membranes and enzymes. The phosphate group allows the compound to participate in phosphorylation reactions, which are crucial in various metabolic pathways. It can act as a substrate for kinases, leading to the formation of phosphorylated intermediates that play key roles in cellular signaling and energy transfer.
Comparison with Similar Compounds
Similar Compounds
Geraniol: The parent alcohol from which the phosphate ester is derived.
Nerol: A stereoisomer of geraniol with similar properties.
Citral: An aldehyde derived from the oxidation of geraniol.
Geranyl acetate: An ester formed by the acetylation of geraniol.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-, 1-(dihydrogen phosphate), (2E)- is unique due to its phosphate group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to participate in phosphorylation reactions, making it valuable in biochemical and pharmaceutical applications.
Properties
Molecular Formula |
C10H17O3P |
---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium |
InChI |
InChI=1S/C10H17O3P/c1-9(2)5-4-6-10(3)7-8-13-14(11)12/h5,7H,4,6,8H2,1-3H3/b10-7+ |
InChI Key |
CPSCNLRUVRDUKP-JXMROGBWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CO[P+](=O)[O-])/C)C |
Canonical SMILES |
CC(=CCCC(=CCO[P+](=O)[O-])C)C |
Origin of Product |
United States |
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